

Technical Support Center: GSK3368715 Experiments

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Compound of Interest

Compound Name: GSK3368715

Cat. No.: B3028135

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This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of negative controls in experiments involving **GSK3368715**, a potent and reversible Type I Protein Arginine Methyltransferase (PRMT) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **GSK3368715** and what is its mechanism of action?

A1: **GSK3368715** is an orally active and reversible inhibitor of Type I PRMTs.^{[1][2][3]} It is S-adenosyl-L-methionine (SAM) uncompetitive and targets the protein substrate binding pocket.^[4] By inhibiting Type I PRMTs, **GSK3368715** prevents the asymmetric dimethylation of arginine residues on histone and non-histone proteins, which can modulate gene expression and signaling pathways implicated in cancer.^{[3][4]}

Q2: Why are negative controls crucial in my **GSK3368715** experiments?

A2: Negative controls are essential to ensure that the observed effects in your experiment are specifically due to the inhibition of Type I PRMTs by **GSK3368715** and not due to off-target effects, solvent effects, or other experimental artifacts. Properly designed negative controls are critical for the validation of your results and the correct interpretation of your data.

Q3: What are the recommended negative controls for a **GSK3368715** experiment?

A3: A multi-level approach to negative controls is recommended for robust and reliable data:

- **Vehicle Control:** This is the most fundamental control. The vehicle (e.g., DMSO) used to dissolve **GSK3368715** should be added to control cells or reactions at the same final concentration as in the experimental conditions. This accounts for any effects of the solvent itself.^[5]
- **Structurally Similar Inactive Compound:** The ideal negative control is a compound that is structurally very similar to **GSK3368715** but lacks inhibitory activity against Type I PRMTs. While a specific inactive analog of **GSK3368715** is not commercially available, researchers can adopt the principle of using such a control. For instance, MS094 has been developed as a negative control for the Type I PRMT inhibitor MS023.^{[1][6]} MS094 is a close analog of MS023 but is inactive in biochemical and cellular assays.^{[1][6]} Using a compound like MS094, or a custom-synthesized inactive analog of **GSK3368715**, can help to rule out off-target effects that might be associated with the chemical scaffold.
- **Genetic Controls:** In cellular experiments, using cell lines with genetic knockout or knockdown of the target PRMT (e.g., PRMT1) can provide the highest level of specificity. If **GSK3368715** has no effect in these cells, it strongly supports that its mechanism of action is on-target.
- **Enzymatically Inactive Mutant:** For in vitro biochemical assays, using a catalytically inactive mutant of the PRMT enzyme can serve as an excellent negative control. **GSK3368715** should not show any effect in an assay with an inactive enzyme.

Q4: Where can I find a suitable structurally similar inactive control for **GSK3368715**?

A4: Currently, a commercially available, validated inactive analog of **GSK3368715** is not documented in the public domain. Researchers may need to consider custom synthesis of an inactive analog. Alternatively, for studies on Type I PRMTs, using a well-characterized pair of active/inactive compounds like MS023/MS094 can serve as a proof-of-concept for the importance of such controls, even if the core scaffold differs from **GSK3368715**.^{[1][6]}

Quantitative Data

Table 1: Inhibitory Activity of **GSK3368715** against Type I PRMTs

PRMT Target	IC50 (nM)
PRMT1	3.1
PRMT3	48
PRMT4 (CARM1)	1148
PRMT6	5.7
PRMT8	1.7

Data sourced from MedchemExpress.[2]

Experimental Protocols

Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay

This protocol is designed to measure the enzymatic activity of a Type I PRMT and the inhibitory effect of **GSK3368715**.

Materials:

- Recombinant human PRMT1 enzyme
- Histone H4 peptide (substrate)
- S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
- **GSK3368715**
- Negative Control (Vehicle: DMSO; Structurally similar inactive compound, if available)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
- Scintillation fluid and counter

Procedure:

- Prepare serial dilutions of **GSK3368715** and the negative control compound in assay buffer. The final DMSO concentration should be consistent across all wells and not exceed 1%.
- In a 96-well plate, add the assay buffer, recombinant PRMT1 enzyme, and either **GSK3368715**, the negative control, or vehicle.
- Pre-incubate the enzyme with the compounds for 15 minutes at room temperature.
- Initiate the reaction by adding a mixture of the histone H4 peptide and ^3H -SAM.
- Incubate the reaction at 30°C for 1 hour.
- Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
- Transfer the reaction mixture to a filter plate and wash to remove unincorporated ^3H -SAM.
- Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition relative to the vehicle control.

Protocol 2: Cellular Western Blot for Arginine Methylation

This protocol assesses the effect of **GSK3368715** on the levels of asymmetric dimethylarginine (ADMA) in cultured cells.

Materials:

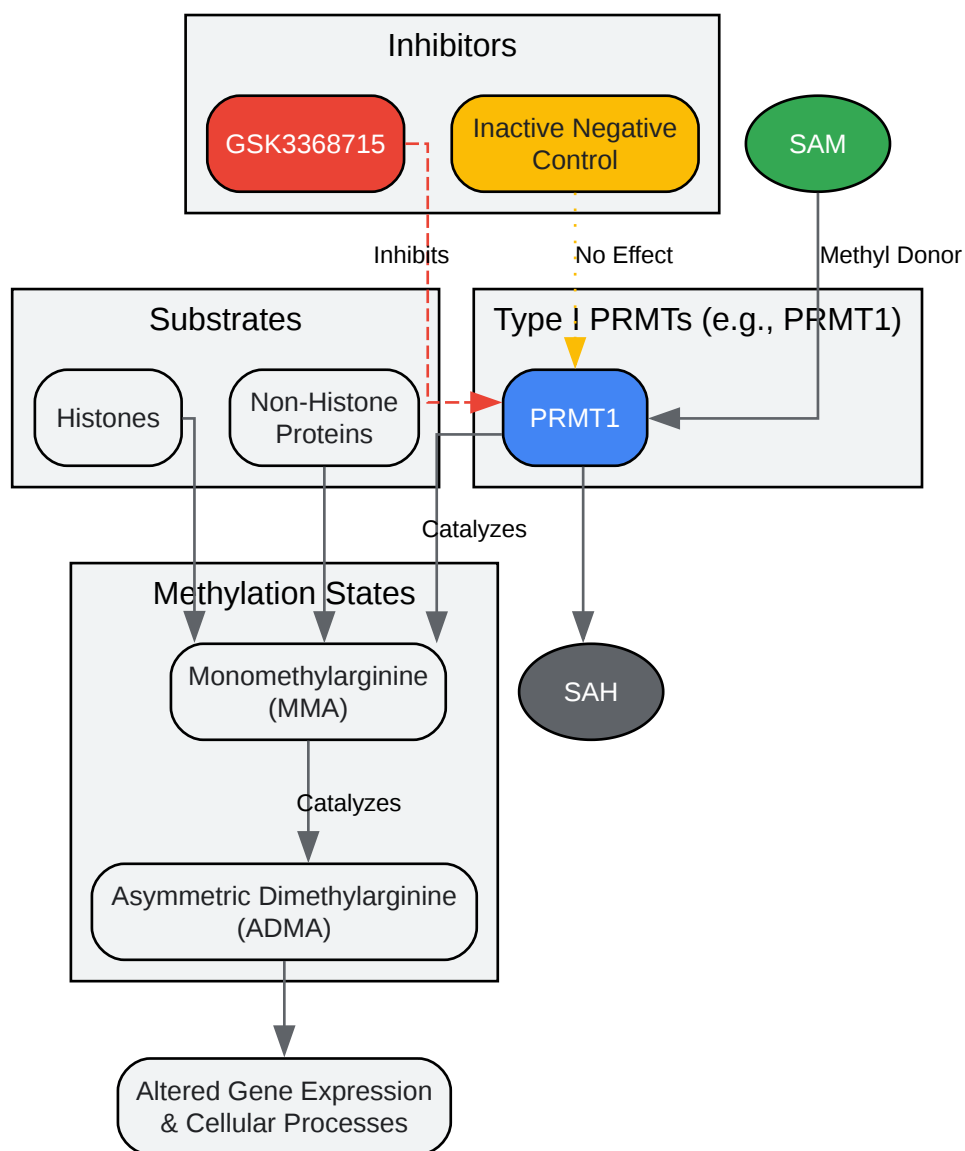
- Cancer cell line of interest (e.g., a line known to be sensitive to PRMT1 inhibition)
- **GSK3368715**
- Negative Control (Vehicle: DMSO)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- Primary antibodies: anti-ADMA, anti-SDMA, anti-MMA, and a loading control (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

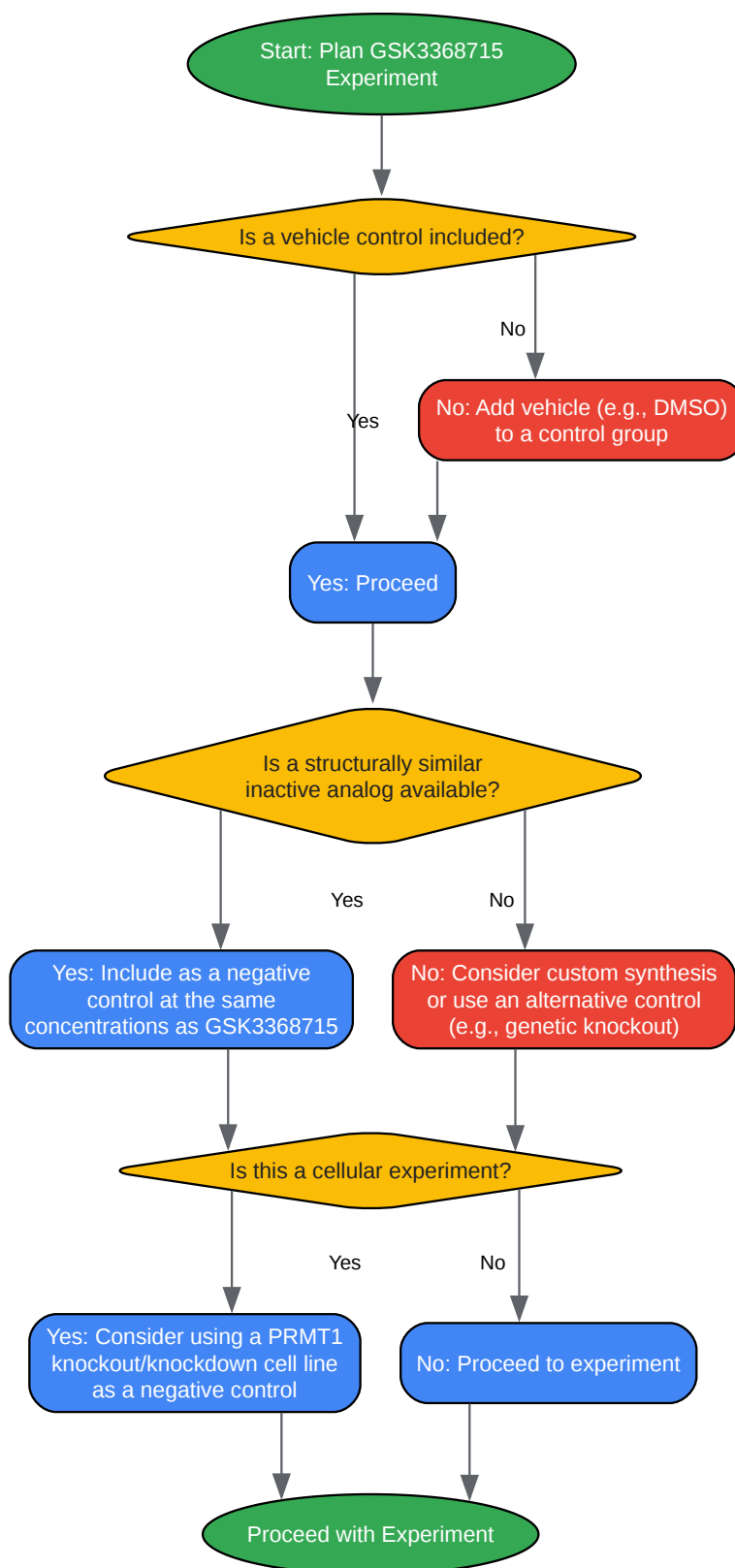
- Seed cells in a 6-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **GSK3368715** or the vehicle control for 24-72 hours.
- Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with antibodies for SDMA, MMA, and the loading control to assess changes in other methylation states and ensure equal protein loading.

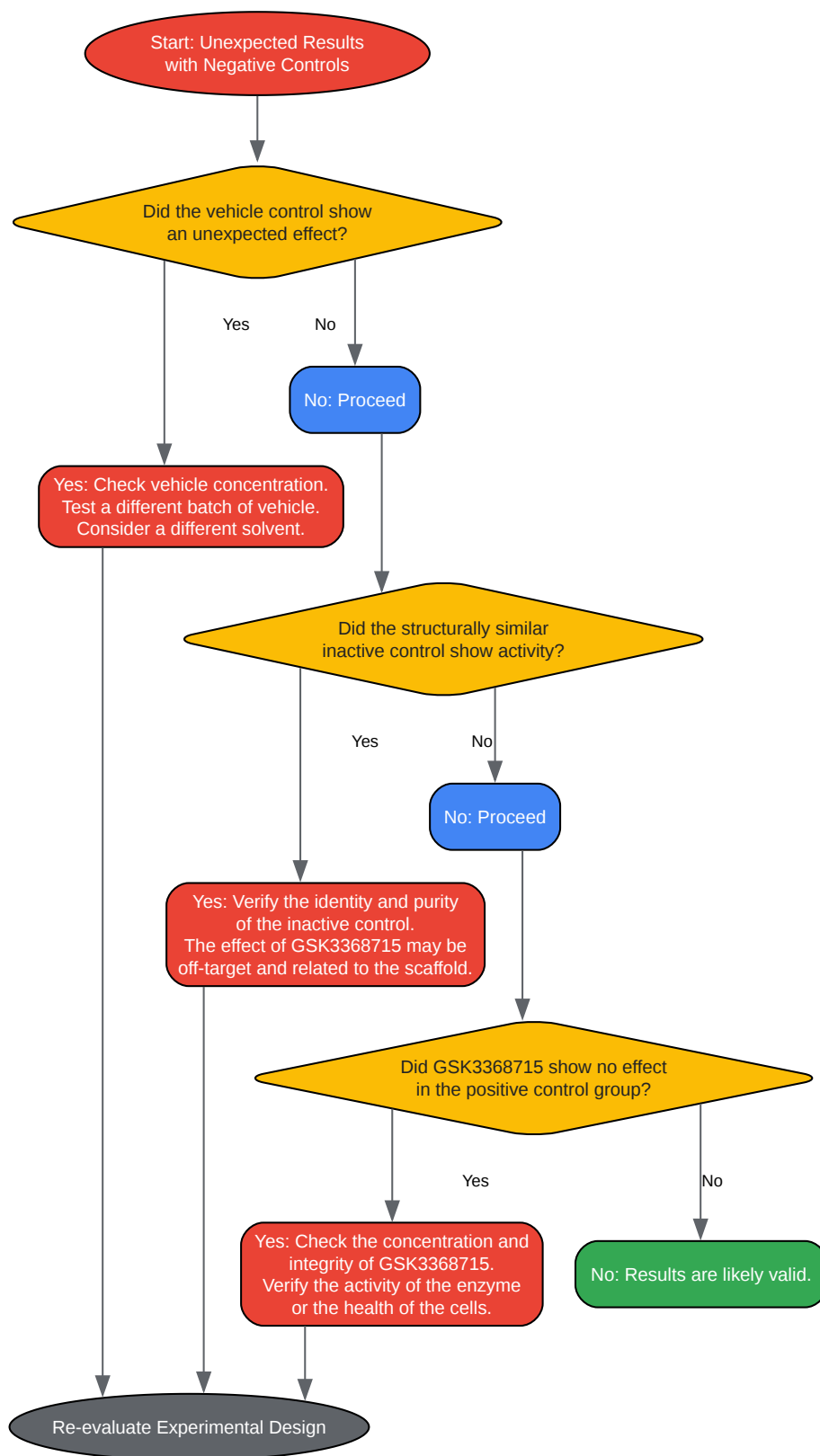
Visualizations



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Caption: Type I PRMT signaling pathway and points of intervention.





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References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
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